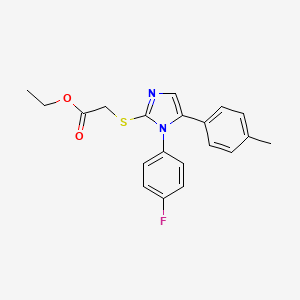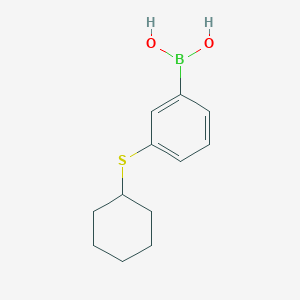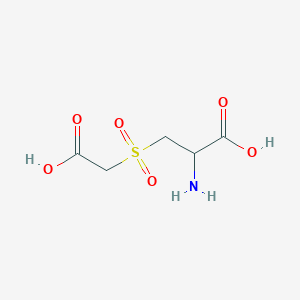
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure can be utilized in the synthesis of drugs due to its potential biological activity. For instance, piperidine derivatives have been used in the development of drugs targeting neurological disorders and pain management .
Synthesis of Biologically Active Molecules
The cyclobutanecarbonyl and piperidin-4-yl groups within the compound can be involved in intra- and intermolecular reactions leading to the formation of various biologically active molecules. These reactions can include hydrogenation, cyclization, cycloaddition, and amination, which are pivotal in creating new medicinal compounds .
Designing Dual Inhibitors for Cancer Therapy
Piperidine derivatives have been designed as dual inhibitors for specific cancer therapies. For example, they have been used in the design of clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors, which are significant in the treatment of certain types of lymphomas .
Targeted Protein Degradation
The compound can serve as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The structural features of the compound may influence the 3D orientation of the degrader and optimize drug-like properties for targeted protein degradation .
Chemical Synthesis and Organic Chemistry Research
In organic chemistry, the compound’s structure can be used to develop new synthetic methodologies. It can act as a substrate for multicomponent reactions, which are efficient ways to synthesize complex molecules from simpler ones. This has implications for the rapid and cost-effective synthesis of new chemical entities .
Neuropharmacology
Due to the presence of the piperidine moiety, this compound could be explored for its neuropharmacological applications. Piperidine-based compounds have been associated with various central nervous system activities, which makes them candidates for the development of neuroactive drugs .
Alkaloid Synthesis
Alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms, often include piperidine as part of their structure. The compound could be used as a precursor or intermediate in the synthesis of complex alkaloids, which have a wide range of pharmacological effects .
Agricultural Chemistry
Piperidine derivatives are also explored for their potential use in agricultural chemistry, particularly as components of pesticides or herbicides. The structural complexity and potential reactivity of the compound could lead to the development of new agents to protect crops and improve agricultural productivity .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, and their inhibition can have significant effects on cellular signaling pathways .
Mode of Action
This compound acts as a dual inhibitor of sEH and FAAH . By binding to the active sites of these enzymes, it prevents them from catalyzing their respective reactions . This inhibition disrupts the normal metabolic pathways of fatty acids and other lipids, leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects . FAAH, on the other hand, is responsible for the breakdown of endocannabinoids, which are involved in pain sensation, mood, and memory . By inhibiting these enzymes, the compound can potentially enhance the effects of EETs and endocannabinoids .
Pharmacokinetics
Based on its structural similarity to other piperidine derivatives, it is likely to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. In general, inhibition of sEH and FAAH can lead to increased levels of EETs and endocannabinoids, respectively . This can result in enhanced vasodilation, reduced inflammation, and altered pain sensation and mood .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual variations in enzyme levels and activity can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-8-19-13(18)15(11)10-4-6-14(7-5-10)12(17)9-2-1-3-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMWXISWKARBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)
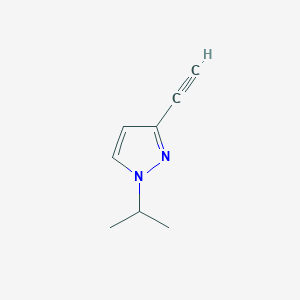
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2919456.png)
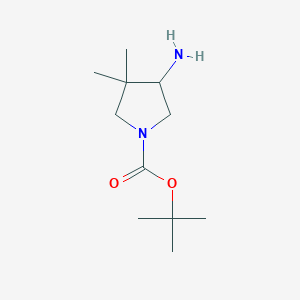
![4-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2919459.png)

![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)
